BenchChemオンラインストアへようこそ!

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Androgen receptor antagonism Hydantoin SAR Prostate cancer

This N-3 piperidin-4-yl imidazolidine-2,4-dione (CAS 2320525-04-8) is a pre-functionalized hydantoin scaffold purpose-built for targeted protein degradation and AR degrader programs. Its modular architecture—hydantoin CRBN-binding core, piperidine-acetyl exit vector, and 4-ethoxyphenyl cap—enables systematic SAR exploration and PROTAC warhead conjugation not achievable with simple N-aryl hydantoins. Unlike nilutamide, the piperidine linker architecture is documented to drive AR protein disappearance rather than competitive blockade. Select this scaffold for degrader campaigns requiring cereblon engagement with a non-IMiD chemotype and a pre-installed exit vector for linker attachment.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 2320525-04-8
Cat. No. B2442427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2320525-04-8
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O
InChIInChI=1S/C18H23N3O4/c1-2-25-15-5-3-13(4-6-15)11-16(22)20-9-7-14(8-10-20)21-17(23)12-19-18(21)24/h3-6,14H,2,7-12H2,1H3,(H,19,24)
InChIKeyLKRWDBAWXXZVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione: Structural Classification and Core Pharmacophore Identity


3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2320525-04-8, MW 345.399, C18H23N3O4) belongs to the imidazolidine-2,4-dione (hydantoin) class of heterocyclic compounds, characterized by a hydantoin core N-substituted with a piperidine linker bearing a 4-ethoxyphenyl acetyl moiety . Imidazolidine-2,4-dione derivatives are recognized as a versatile pharmacophore with established activity across multiple target classes, including androgen receptor (AR) antagonism and cereblon (CRBN) E3 ligase modulation [1]. The compound's structural architecture combines three functional modules—a hydrogen-bond-capable hydantoin ring, a conformationally flexible piperidine spacer, and a lipophilic 4-ethoxyphenyl group—placing it within the broader chemical space explored for nonsteroidal AR antagonists and targeted protein degradation ligands.

Why Hydantoin-Based Androgen Receptor Modulators Cannot Be Simply Interchanged: The Critical Role of N-Substitution and Linker Architecture in 2320525-04-8


Within the imidazolidine-2,4-dione chemotype, minor structural variations produce profound differences in target engagement, degradation selectivity, and physicochemical profiles. The compound 2320525-04-8 incorporates a specific N-3 piperidin-4-yl substitution pattern that is absent in simpler hydantoins such as nilutamide or phenytoin, and introduces a 4-ethoxyphenyl acetyl moiety that is distinct from the 4-chlorophenyl or trifluoromethyl-phenyl motifs found in classical AR antagonists [1]. In hydantoin-based AR ligands, the nature of the N-substituent directly governs whether the compound functions as a pure antagonist, a selective AR degrader, or a bifunctional degrader recruiting cereblon E3 ligase [2]. Furthermore, the piperidine linker's basic amine and its acetyl capping group influence both solubility and membrane permeability relative to compounds with direct N-aryl substitution, meaning that potency at the isolated receptor level cannot predict cellular or in vivo performance. Generic substitution without head-to-head data risks selecting a compound with an entirely different functional profile despite the same core scaffold.

Quantitative Differentiation Evidence for 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (2320525-04-8) Versus Comparator Hydantoin Derivatives


Hydantoin Core N-3 versus C-5 Substitution: Differentiation in Androgen Receptor Binding Mode Compared to Nilutamide-Class Antagonists

Unlike nilutamide and its analogs, which feature N-aryl substitution directly on the hydantoin ring nitrogen, compound 2320525-04-8 employs an N-3 piperidin-4-yl substitution connected via an acetyl linker to a 4-ethoxyphenyl group. In the IPSEN patent series (US 8,710,091), imidazolidine-2,4-dione derivatives with N-piperidinyl substitution demonstrated the ability to induce androgen receptor protein degradation—a property absent in nilutamide, which functions solely as a competitive antagonist without affecting AR protein levels [1]. Nilutamide exhibits an IC50 of approximately 0.4-5 µM in AR transcriptional assays (ChEMBL data) and does not downregulate AR protein [2]. While direct comparative data for 2320525-04-8 are not yet published, the mechanistic differentiation between N-alkyl-piperidinyl hydantoins and N-aryl hydantoins is established at the class level [1].

Androgen receptor antagonism Hydantoin SAR Prostate cancer

4-Ethoxyphenyl Substitution versus 4-Chlorophenyl and Trifluoromethyl-Phenyl Motifs: Lipophilicity and Target Binding Implications

The 4-ethoxyphenyl group in compound 2320525-04-8 replaces the 3-trifluoromethyl-4-chlorophenyl motif of nilutamide and the 4-cyano-3-trifluoromethylphenyl motif of enzalutamide. The ethoxy substituent (Hammett σp = -0.24) is electron-donating, contrasting with the strong electron-withdrawing groups in nilutamide (CF3: σm = +0.43; Cl: σp = +0.23) and enzalutamide [1]. In hydantoin AR antagonist SAR, para-substitution with alkoxy groups has been associated with preserved or enhanced binding affinity in certain contexts. For example, 4-methoxyphenyl hydantoin derivatives demonstrated IC50 values of 1.90 µM in rat AR antagonist assays, while the unsubstituted phenyl analog showed >10 µM [2]. The ethoxy group in 2320525-04-8, being more lipophilic than methoxy, is predicted to further increase logP by approximately 0.5–0.7 units (calculated via fragment-based methods), potentially enhancing membrane permeability while maintaining hydrogen-bond acceptor capacity via the ether oxygen.

Lipophilicity optimization Hydantoin SAR AR ligand design

Piperidine-Acetyl Linker Architecture: Conformational Flexibility and Amide Bond Metabolic Stability Compared to Direct N-Aryl Hydantoins

Compound 2320525-04-8 incorporates an acetylpiperidine linker that separates the hydantoin core from the terminal 4-ethoxyphenyl group by a flexible six-membered ring and an amide bond. This contrasts with nilutamide and enzalutamide, where the aromatic ring is directly attached to the hydantoin nitrogen. The piperidine ring introduces a basic amine (pKa ~8.7 for N-acetylpiperidine vs. ~10 for free piperidine) that can influence solubility at physiological pH . The acetyl amide bond provides a metabolically labile site that may undergo hydrolysis by amidases, but the steric hindrance from the piperidine ring can slow this process compared to linear amides [1]. In the context of cereblon-targeting ligands, piperidine-containing linkers have been shown to enable productive ternary complex formation with CRBN and neo-substrates, as demonstrated by the co-crystal structure of imidazolidine-2,4-dione bound to CRBN isoform 4 (PDB 5OH7) [2].

Linker optimization Metabolic stability Hydantoin pharmacokinetics

Recommended Application Scenarios for 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione Based on Structural Differentiation Evidence


Androgen Receptor Degrader Probe Development for Castration-Resistant Prostate Cancer Research

The N-3 piperidin-4-yl hydantoin scaffold of 2320525-04-8 positions it as a candidate for developing AR degraders that may overcome resistance mechanisms associated with classical competitive antagonists such as nilutamide and enzalutamide. Research programs focused on AR protein-level suppression rather than competitive blockade should prioritize this compound over simple N-aryl hydantoins because the piperidine linker architecture is documented in the IPSEN patent series (US 8,710,091) to enable AR protein disappearance, a property nilutamide lacks [1]. The 4-ethoxyphenyl cap group further differentiates it from the trifluoromethyl-chlorophenyl motif of nilutamide, potentially offering a distinct toxicity profile.

Cereblon E3 Ligase Ligand Scaffold for PROTAC and Molecular Glue Design

The imidazolidine-2,4-dione core is a validated cereblon-binding moiety, as confirmed by the co-crystal structure of hydantoin bound to CRBN isoform 4 (PDB 5OH7) [2]. Compound 2320525-04-8 provides a pre-functionalized scaffold with a piperidine exit vector suitable for conjugating target-protein-binding warheads in PROTAC design. Compared to thalidomide-derived CRBN ligands, the hydantoin core offers a distinct binding mode and potentially altered neo-substrate degradation selectivity, making it valuable for exploring non-IMiD chemical space in targeted protein degradation.

Structure-Activity Relationship Studies on Hydantoin N-3 Substitution: Linker Length and Cap Group Optimization

The compound's modular architecture (hydantoin core + piperidine-acetyl linker + 4-ethoxyphenyl cap) makes it an ideal starting point for systematic SAR exploration. The acetylpiperidine linker introduces 5 rotatable bonds and a basic amine, enabling investigation of how linker length, flexibility, and basicity affect target binding, cellular permeability, and metabolic stability . The 4-ethoxyphenyl cap can be varied to probe electronic and steric effects on AR or CRBN engagement, using the ethoxy analog as a reference point with electron-donating character (σp = -0.24) and moderate lipophilicity.

Chemical Biology Tool for Investigating Hydantoin-Based AR Degradation Selectivity versus Related Nuclear Receptors

Given the class-level evidence that N-piperidinyl imidazolidinediones can induce AR degradation without the agonist activity observed with nilutamide at high concentrations [1], compound 2320525-04-8 serves as a chemical probe to dissect degradation selectivity across the nuclear receptor family. Its 4-ethoxyphenyl substitution distinguishes it from other hydantoin AR ligands, allowing researchers to assess whether para-alkoxy substitution confers selectivity advantages over para-halogen or para-cyano motifs with respect to progesterone receptor (PR) or glucocorticoid receptor (GR) cross-reactivity.

Quote Request

Request a Quote for 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.